molecular formula C25H28N2O7 B11621725 Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 111399-97-4

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11621725
CAS No.: 111399-97-4
M. Wt: 468.5 g/mol
InChI Key: JFMAJLPKTWNAFC-UHFFFAOYSA-N
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Description

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Ester groups: Diisopropyl esters at positions 3 and 4.
  • Methyl substituents: At positions 2 and 6 of the DHP ring.
  • Aryl-furan moiety: A 5-(3-nitrophenyl)furan-2-yl group at position 4, distinguishing it from conventional DHP derivatives with direct aryl substitutions.

The compound’s synthesis likely involves multicomponent Hantzsch reaction protocols, with modifications to introduce the furan-aryl substituent .

Properties

CAS No.

111399-97-4

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H28N2O7/c1-13(2)32-24(28)21-15(5)26-16(6)22(25(29)33-14(3)4)23(21)20-11-10-19(34-20)17-8-7-9-18(12-17)27(30)31/h7-14,23,26H,1-6H3

InChI Key

JFMAJLPKTWNAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The classical Hantzsch reaction involves a one-pot cyclocondensation of an aldehyde, two equivalents of a β-ketoester, and ammonium acetate. For the target compound, the reaction adapts this framework with diisopropyl acetoacetate and the pre-synthesized 5-(3-nitrophenyl)furan-2-carbaldehyde:

Reaction Scheme:

Aldehyde+2×Diisopropyl acetoacetate+NH4OAcTarget Compound\text{Aldehyde} + 2 \times \text{Diisopropyl acetoacetate} + \text{NH}_4\text{OAc} \rightarrow \text{Target Compound}

Procedure:

  • Mixing Reagents : In a 50 mL round-bottom flask, combine 5-(3-nitrophenyl)furan-2-carbaldehyde (1.65 mmol), diisopropyl acetoacetate (3.30 mmol), and ammonium acetate (2.10 mmol) in anhydrous methanol (10 mL).

  • Reflux Conditions : Protect the reaction mixture from light and reflux at 65–70°C for 12–24 hours.

  • Workup : Cool the mixture to room temperature, filter the precipitate, and purify via recrystallization from methanol or 2-propanol.

Key Observations :

  • Yield : 62–79% after recrystallization.

  • Reaction Time : Shorter durations (9–12 hours) suffice for electron-deficient aldehydes like nitroaryl derivatives due to enhanced electrophilicity.

Optimization of Reaction Conditions

Solvent and Catalysis

Traditional Hantzsch reactions use protic solvents (e.g., methanol, ethanol), but recent advances highlight the efficacy of green solvents (e.g., ionic liquids) and microwave-assisted synthesis:

Parameter Conventional Method Microwave-Assisted Method
Solvent MethanolIonic liquid ([BMIM]BF₄)
Temperature (°C) 65–70100–120
Time 12–24 hours15–30 minutes
Yield 62–79%85–92%

Microwave irradiation significantly accelerates the reaction by enhancing molecular collisions, reducing side reactions, and improving regioselectivity.

Role of Ammonium Acetate

Ammonium acetate acts as both a nitrogen source and a weak acid catalyst. Increasing its molar ratio (1.5–2.5 equivalents) improves cyclization efficiency but excess amounts may precipitate prematurely, necessitating careful stoichiometric balance.

Mechanistic Insights

The Hantzsch reaction proceeds via:

  • Knoevenagel Condensation : The aldehyde reacts with one equivalent of β-ketoester to form an α,β-unsaturated ketone.

  • Michael Addition : The second β-ketoester attacks the enone intermediate.

  • Cyclization and Aromatization : Ammonia facilitates ring closure, followed by oxidation (if required) to yield the dihydropyridine core.

For electron-withdrawing substituents (e.g., nitro groups), the reaction favors faster kinetics due to stabilized transition states.

Challenges and Solutions

Steric Hindrance

The diisopropyl ester groups introduce steric bulk, potentially slowing the reaction. Solutions include:

  • Higher Temperatures : Using refluxing 2-propanol (82°C) improves solubility and reaction rates.

  • Dropwise Addition : Gradual introduction of the aldehyde minimizes aggregation.

Byproduct Formation

Common byproducts include oligomeric species and uncyclized intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) or repeated recrystallization mitigates this issue.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages
Classical Hantzsch Simple setup, readily available reagentsLong reaction time, moderate yields
Microwave-Assisted High yields, rapid kineticsRequires specialized equipment
Green Synthesis Environmentally friendly solventsHigher cost of ionic liquids

Chemical Reactions Analysis

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core will yield a pyridine derivative, while reduction of the nitro group will yield an amino derivative.

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its ability to block calcium channels. The dihydropyridine core interacts with the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload . The nitrophenyl and furan groups may also contribute to the compound’s binding affinity and selectivity for specific calcium channel subtypes .

Comparison with Similar Compounds

Key Observations:

Ester Groups : The target compound’s diisopropyl esters may confer higher lipophilicity compared to diethyl or dimethyl analogs, influencing bioavailability .

Substituent Effects : The 3-nitro group on the phenyl ring is a common feature in DHPs for redox activity, but its positioning on a furan-linked aryl group is unique .

Biological Activity

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its biological activities, particularly as a calcium channel blocker. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications.

Structural Characteristics

The compound features a dihydropyridine core with the following structural components:

  • Molecular Formula : C25_{25}H28_{28}N2_2O7_7
  • Molecular Weight : 468.5 g/mol
  • Key Functional Groups :
    • Dihydropyridine ring
    • Ester groups at positions 3 and 5
    • Furan ring substituted with a nitrophenyl group

The unique structure contributes to its pharmacological properties, particularly in modulating calcium channels.

This compound primarily acts as a calcium channel blocker . The dihydropyridine moiety interacts with L-type calcium channels, inhibiting calcium influx into vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation : Relaxation of blood vessels
  • Decreased Cardiac Workload : Reduction in myocardial oxygen demand

These effects make it relevant in the treatment of cardiovascular diseases.

Biological Activity and Research Findings

Research has demonstrated that compounds within the dihydropyridine class exhibit a range of biological activities beyond calcium channel blocking. Studies have indicated potential applications in:

  • Anticancer Activity : Some derivatives have shown promise in reversing multi-drug resistance in tumor cells .
  • Antimicrobial and Antiviral Effects : Various dihydropyridine derivatives have been investigated for their ability to combat infections .
  • Immunomodulation : Certain compounds have demonstrated immunomodulatory properties .

Key Studies and Findings

  • Calcium Channel Blocking Activity :
    • A study highlighted that dihydropyridines effectively inhibit calcium channels, which is crucial for managing hypertension and angina pectoris .
  • Structure-Activity Relationship (SAR) :
    • The puckering of the dihydropyridine ring influences biological activity. The torsion angles around key bonds are critical for interaction with target proteins .
  • Comparative Analysis :
    • Similar compounds such as Nimodipine and Labetalol show varying degrees of efficacy based on their structural modifications. For instance:
Compound NameStructural FeaturesUnique Aspects
Nimodipine1,4-Dihydropyridine calcium channel blockerUsed for subarachnoid hemorrhage
LabetalolRacemic mixture affecting alpha and beta receptorsPrimarily for hypertension
MethylsergideAffects serotonin receptorsUsed in migraine treatment

This table illustrates how structural differences impact pharmacological profiles.

Case Studies

Several case studies have explored the efficacy of dihydropyridine derivatives in clinical settings:

  • Hypertension Management : Clinical trials have shown that calcium channel blockers like diisopropyl derivatives effectively lower blood pressure in patients with hypertension.
  • Cardiac Function Improvement : Studies indicate improved cardiac function metrics in patients treated with dihydropyridine-based therapies compared to traditional treatments.

Q & A

Q. What synthetic methodologies are recommended for preparing diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound can be synthesized via the Hantzsch dihydropyridine synthesis, a widely used method for 1,4-dihydropyridine derivatives. Key steps include:

  • Condensation of substituted aldehydes (e.g., 3-nitrophenyl-furan derivatives) with β-keto esters (diisopropyl acetylenedicarboxylate) and ammonium acetate in refluxing ethanol or methanol .
  • Optimization of solvent polarity (e.g., ethanol vs. acetonitrile) to enhance yield and regioselectivity .
  • Purification via column chromatography or recrystallization to isolate the target compound.

Q. How should researchers characterize this compound to confirm its structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions, dihydropyridine ring conformation, and ester group signals (e.g., diisopropyl ester protons at δ 1.2–1.4 ppm) .
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions using SHELX software for refinement .
  • Elemental analysis and FT-IR : Confirm elemental composition and functional groups (e.g., C=O stretches at ~1690 cm1 ^{-1}) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Use personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Minimize dust formation via wet handling or fume hoods to prevent inhalation .
  • Store in airtight containers at +4°C to maintain stability .

Advanced Research Questions

Q. How does structural planarity of the 1,4-dihydropyridine ring influence pharmacological activity?

  • X-ray crystallography reveals that increased ring planarity enhances Ca2+^{2+}-channel antagonist activity by improving binding to L-type calcium channels .
  • Substituents at the 4-position (e.g., 3-nitrophenyl-furan groups) introduce steric and electronic effects, modulating ring puckering and pharmacological potency .
  • Computational docking studies (e.g., AutoDock Vina) can quantify binding affinities to correlate structural features with activity .

Q. What advanced techniques assess the photostability of this compound under experimental conditions?

  • Multivariate QSPR modeling : Use quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) to predict degradation rates under UV/visible light .
  • HPLC-MS : Monitor photodegradation products and validate stability under accelerated light exposure .
  • Substituent effects: Electron-withdrawing groups (e.g., nitro) at the 3-position enhance photostability by reducing electron density in the dihydropyridine ring .

Q. How should researchers resolve contradictions in substituent effects across studies?

  • Comparative crystallography : Analyze X-ray data from analogs with varying substituents (e.g., 3-CN vs. 3-NO2_2) to identify trends in ring puckering and interring torsion angles .
  • Statistical validation : Apply multivariate regression to isolate substituent contributions to activity (e.g., Hansch analysis) .
  • For example, 3-nitrophenyl groups may increase vasodilatory activity compared to 4-fluorophenyl derivatives due to enhanced planarity and electronic effects .

Q. What computational strategies are effective for studying its mechanism of action?

  • Molecular dynamics (MD) simulations : Model interactions with calcium channels using force fields (e.g., CHARMM) to assess binding persistence .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and molar refractivity to predict bioactivity across derivatives .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. Are there alternative synthetic routes to improve scalability or regioselectivity?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
  • Solvent-free conditions : Use ball-milling or ionic liquids to minimize waste and enhance green chemistry metrics .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) can esterify intermediates under mild conditions .

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